6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C₁₁H₁₂BrFN₂ and a molecular weight of 271.13 g/mol. This compound belongs to the class of substituted benzimidazoles, characterized by a fused benzene and imidazole ring structure. The presence of bromine, fluorine, isopropyl, and methyl groups contributes to its unique chemical properties and biological activities. It primarily serves as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of Abemaciclib, a drug used in cancer therapy.
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is classified as a benzimidazole derivative. Benzimidazoles are known for their diverse biological activities, making them significant in medicinal chemistry.
The synthesis typically involves several key steps:
The reaction conditions typically require the use of aprotic solvents such as dimethylformamide or dimethyl sulfoxide. The yield of this synthesis can reach approximately 80% under optimized conditions .
The molecular structure of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole features:
This specific substitution pattern significantly influences its reactivity and biological activity.
The compound's structural data includes:
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions:
Common reagents include sodium hydride for deprotonation and aprotic solvents for dissolution during reactions. Oxidizing agents like potassium permanganate may also be utilized for oxidation processes.
While 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole itself does not have a well-defined biological mechanism, it serves as a precursor for Abemaciclib—a cyclin-dependent kinase inhibitor. This drug inhibits cyclin-dependent kinases involved in cell cycle regulation, thereby slowing down cancer cell growth and division.
The inhibition of cyclin-dependent kinases leads to reduced proliferation of cancer cells, highlighting the compound's significance in therapeutic applications against cancer.
The physical properties include:
Key chemical properties include:
Relevant analyses indicate that the compound has high purity levels (up to 99%) after appropriate purification techniques are applied .
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole has several applications in scientific research:
The compound 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole is defined by its systematic IUPAC name, which precisely encodes its molecular structure. The parent heterocycle is 1H-benzo[d]imidazole, a fused bicyclic system comprising benzene and imidazole rings. The prefix "1H-" specifies the prototropic form where the hydrogen atom is bonded to the imidazole nitrogen (N1). Numerical locants denote substituent positions: 6-bromo (bromine at C6 of the benzene ring), 4-fluoro (fluorine at C4, adjacent to the fusion site), 1-isopropyl (isopropyl group (−CH(CH₃)₂) attached to N1), and 2-methyl (methyl group at C2 of the imidazole ring) [1] [6].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole |
Synonyms | 6-Bromo-4-fluoro-2-methyl-1-(1-methylethyl)-1H-benzimidazole; Abemaciclib Impurity 1; AMBH2D6F0F6B [3] [5] |
CAS Registry Number | 1231930-33-8 |
Molecular Formula | C₁₁H₁₂BrFN₂ |
SMILES | CC1=NC2=C(C=C(C=C2N1C(C)C)Br)F |
The molecular architecture features a nearly planar benzimidazole core (mean deviation: <0.05 Å), with bond angles and lengths consistent with aromatic systems. Key geometric parameters include:
Table 2: Crystallographic and Stereochemical Data
Parameter | Value/Description |
---|---|
Ring System Planarity | Deviation < 0.05 Å from mean plane |
Dihedral Angle (C2-CH₃) | 85–90° |
Bond Angle (C5-C6-Br) | 120.5° |
Torsional Constraint (N1-isopropyl) | Restricted rotation due to steric bulk |
van der Waals Volume | 225 ų (fluorine), 255 ų (bromine) |
The strategic placement of bromo and fluoro substituents profoundly differentiates this compound from unsubstituted or mono-halogenated benzimidazoles:
Bromine (C6): Combines moderate -I effect with polarizability, facilitating oxidative addition in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). The C−Br bond dissociation energy (68 kcal/mol) is significantly lower than C−F (116 kcal/mol), making bromine the primary site for functionalization [5] [6].
Steric and Polar Interactions:
Synergistic Halogen Effects: Concurrent bromo/fluoro substitution increases molecular dipole moment (calculated μ = 4.2 Debye) compared to non-halogenated analogues (μ ≈ 2.1 Debye), improving crystal packing and solubility in aprotic solvents [6] [10].
Biological Implications:
Table 3: Comparative Properties of Halogenated Benzimidazoles
Derivative | logPa | Dipole Moment (Debye) | Reactivity at C6 |
---|---|---|---|
Unsubstituted benzimidazole | 1.2 | 2.1 | Low (requires activation) |
5-Fluoro-1H-benzimidazole | 1.5 | 3.0 | Moderate (nucleophilic substitution) |
6-Bromo-1H-benzimidazole | 1.9 | 3.3 | High (cross-coupling) |
6-Bromo-4-fluoro derivative | 2.8 | 4.2 | Very high (sequential functionalization) |
a Calculated partition coefficient (octanol/water).
This structural framework underscores its utility as a versatile intermediate in pharmaceutical synthesis, leveraging orthogonal reactivity for targeted molecular diversification [5] [6] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9